1-Phenyl-4-piperidino-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
728-53-0 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-phenyl-4-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-11-14(16-9-5-2-6-10-16)12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI Key |
HXYYSKMOHXXOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Construction of the 2-Pyrrolidinone (B116388) Core
The 2-pyrrolidinone (or γ-lactam) ring is a key structural feature found in numerous natural products and synthetic compounds with significant biological properties. rsc.org Consequently, a variety of synthetic methods have been developed for its construction, primarily revolving around cyclization reactions and modern multicomponent approaches.
Intramolecular cyclization is a fundamental and widely used strategy for forming the 2-pyrrolidinone ring. This approach typically involves a linear precursor containing a terminal amine and a carboxylic acid derivative (or a group that can be converted into one), which then undergoes ring closure to form the five-membered lactam. dntb.gov.ua
Several variations of this strategy exist, including:
Amidation of γ-Amino Acids: The most direct method involves the cyclization of γ-amino acids. This can be achieved through thermal dehydration or by using coupling agents to facilitate the formation of the amide bond.
Radical Cyclization: Amidyl radicals can be generated from suitable precursors and can trigger cyclization by attacking a remote C-H bond or an alkene. dntb.gov.ua Similarly, nitrogen-centered radicals can undergo intramolecular cyclization onto a carbon-carbon double bond to form the pyrrolidine (B122466) ring. chempedia.infonih.gov
Reductive Cyclization: The reductive cyclization of precursors like γ-nitro esters or γ-azido esters provides another efficient route to the pyrrolidinone core.
Metal-Catalyzed Cyclizations: Transition metals, such as palladium and copper, are frequently used to catalyze the intramolecular amination of C-H bonds or the hydroamination of alkenes, leading to the formation of the pyrrolidinone ring with high efficiency and selectivity. organic-chemistry.orgacs.org For instance, copper(II) carboxylates have been shown to promote the intramolecular carboamination of unactivated olefins to provide N-functionalized pyrrolidines. nih.gov
| Cyclization Strategy | Precursor Type | Key Features |
| Amidation | γ-Amino Acids | Direct, often requires coupling agents or harsh thermal conditions. |
| Radical Cyclization | N-acyltriazines, O-acyl hydroxamic acids | Involves homolytic cleavage to form nitrogen radicals that cyclize. nih.gov |
| Reductive Cyclization | γ-nitro esters, γ-azido carboxylic acids | Utilizes reduction of a nitrogen functional group to an amine, which then cyclizes. organic-chemistry.org |
| Metal-Catalyzed Cyclization | Alkenyl N-arylsulfonamides | Employs catalysts (e.g., Pd, Cu, Rh) for C-H amination or hydroamination. nih.govorganic-chemistry.orgacs.org |
| Ring Contraction | N-substituted piperidines | Involves a domino process of ring contraction and functionalization to yield pyrrolidin-2-ones. rsc.orgrsc.org |
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. tandfonline.comnih.gov Several MCRs have been adapted for the synthesis of pyrrolidinone and pyrrolidine derivatives. researchgate.nettandfonline.com
Key MCR approaches include:
Ugi and Passerini Reactions: These isocyanide-based MCRs can be designed to produce linear precursors that subsequently cyclize to form pyrrolidinones. The Ugi four-component reaction (U-4CR) is particularly applicable for creating substituted pyrrolidones through ring closure. rloginconsulting.com
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with various dipolarophiles is a classic and highly effective method for constructing the pyrrolidine ring. tandfonline.com This can be performed as a one-pot, three-component reaction, for example, between an amino acid, an aldehyde, and a maleimide, to generate highly substituted pyrrolidine structures. tandfonline.commdpi.com
Catalyst-Based MCRs: Various catalysts, including Lewis acids and organocatalysts, can be employed to facilitate MCRs. For instance, a one-pot multicomponent reaction between aldehydes, amino acid esters, and chalcones can yield pyrrolidine-2-carboxylates. tandfonline.com
| MCR Type | Components | Key Features |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Highly versatile for creating diverse scaffolds that can cyclize to pyrrolidones. rloginconsulting.com |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | A three-component reaction that can form precursors for lactamization. |
| [3+2] Cycloaddition | Azomethine ylide (from amine + aldehyde), Alkene/Alkyne | A powerful method for stereoselective synthesis of highly functionalized pyrrolidines. tandfonline.comnih.gov |
| Citric Acid Catalyzed MCR | Aniline, Aldehyde, Diethyl acetylenedicarboxylate (B1228247) | An ultrasound-promoted, green synthesis of substituted 3-pyrrolin-2-ones. rsc.org |
Methodologies for Incorporating the Piperidine (B6355638) Moiety
The introduction of the piperidine ring at the 4-position of the 1-phenyl-2-pyrrolidinone scaffold can be accomplished through two primary strategies: building the pyrrolidinone ring onto a pre-existing piperidine-containing molecule or by functionalizing a pre-formed pyrrolidinone ring with a piperidine group.
This approach involves using a starting material that already contains the piperidine ring. For example, a piperidine-substituted γ-amino acid could be synthesized and subsequently cyclized to form the desired 1-phenyl-4-piperidino-2-pyrrolidinone. While conceptually straightforward, this method can be synthetically demanding due to the complexity of the required precursors. The synthesis of piperidine derivatives themselves can be achieved through various methods, including the catalytic hydrogenation of pyridine or through multicomponent reactions. researchgate.netdtic.mil
A more common and versatile approach is the late-stage introduction of the piperidine moiety onto a pre-functionalized 1-phenyl-2-pyrrolidinone core. This strategy relies on the formation of a carbon-nitrogen bond at the C4 position of the pyrrolidinone ring.
Common methods include:
Nucleophilic Substitution: A 1-phenyl-2-pyrrolidinone derivative with a suitable leaving group (e.g., halogen, tosylate) at the 4-position can react with piperidine, which acts as a nucleophile, to displace the leaving group and form the C-N bond.
Reductive Amination: This powerful method involves the reaction of a 1-phenyl-4-oxo-2-pyrrolidinone (a γ-keto lactam) with piperidine to form an intermediate enamine or iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the 4-piperidino product. This is a widely used technique for constructing C-N bonds in the synthesis of various piperidine-containing pharmaceuticals.
Targeted Synthetic Routes to this compound and Analogues
A proposed synthetic pathway could involve the following key steps:
Synthesis of 1-Phenyl-4-oxo-2-pyrrolidinone: This key intermediate can be synthesized from precursors such as N-phenylmaleimide or through the cyclization of N-phenyl-4-amino-3-oxobutanoic acid derivatives.
Reductive Amination: The 1-phenyl-4-oxo-2-pyrrolidinone intermediate would then undergo a reductive amination reaction with piperidine. This reaction is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).
Chemical Modifications and Derivative Library Generation
The pyrrolidine and piperidine scaffolds are frequently modified to explore their chemical and pharmacological potential. The generation of derivative libraries is a key strategy in medicinal chemistry for identifying compounds with improved properties.
Systematic derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR). This involves making targeted modifications to different parts of the molecule, such as the phenyl ring, the piperidine ring, or the pyrrolidinone core, and assessing the impact of these changes.
For related arylpiperazine derivatives of pyrrolidin-2-one, extensive SAR studies have been conducted. Modifications often focus on introducing various substituents onto the aromatic rings. These studies help to identify which structural features are important for a compound's activity.
The following table illustrates potential points of diversification on the core scaffold for SAR studies.
Table 2: Potential Diversification Points for SAR Studies
| Position of Modification | Example Substituents | Rationale |
|---|---|---|
| Phenyl Ring (R¹) | -Cl, -F, -CH₃, -OCH₃ | To probe electronic and steric effects. |
| Piperidine Ring (R²) | Alkyl groups, Carbonyl groups | To alter lipophilicity and hydrogen bonding potential. |
This interactive table highlights key areas for chemical modification to build a derivative library for SAR analysis.
Introducing a wide range of functional groups to the core structure is essential for creating chemical diversity. This can be achieved through various chemical reactions targeting different positions on the molecule. For example, the nitrogen atom of the piperidine or pyrrolidinone ring can be functionalized through acylation, alkylation, or sulfonylation reactions.
The aromatic phenyl ring is amenable to electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or acyl groups, which can be further modified. For instance, a nitro group can be reduced to an amine, which can then be derivatized in numerous ways. The synthesis of various 1,2,4-oxadiazole derivatives often involves modifying terminal aromatic rings to improve biological activity. These strategies enable the creation of a large library of compounds with diverse physicochemical properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of the N1-Phenyl Substituent on Biological Activity
The N-phenyl group is a critical feature that significantly influences the compound's pharmacokinetic and pharmacodynamic profiles. Its orientation and electronic nature can dictate interactions with biological targets.
Modifications to the phenyl ring are a common strategy in medicinal chemistry to modulate activity. For instance, in a series of N-phenyl pyrrolidin-2-ones designed as protoporphyrinogen (B1215707) oxidase inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for their inhibitory activity. It is reasonable to extrapolate that similar effects would be observed for 1-Phenyl-4-piperidino-2-pyrrolidinone.
Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the entire molecule, affecting its binding affinity to a target protein. The position of these substituents (ortho, meta, or para) would also play a crucial role in determining the steric and electronic complementarity with a receptor's binding pocket. For example, a bulky substituent at the ortho position might force the phenyl ring into a non-planar conformation relative to the pyrrolidinone ring, which could either enhance or diminish biological activity depending on the target's topology.
Table 1: Predicted Effects of Phenyl Ring Substitutions on Biological Activity
| Substituent Position | Electronic Effect | Predicted Impact on Activity | Rationale |
| Ortho | Electron-withdrawing | Potentially decreased activity | Steric hindrance may disrupt optimal binding conformation. |
| Meta | Electron-donating | Potentially increased activity | May enhance pi-pi stacking interactions within the binding site. |
| Para | Electron-withdrawing | Activity dependent on target | Could form specific hydrogen bonds or electrostatic interactions. |
Note: This table is predictive and based on general medicinal chemistry principles, as direct experimental data for this compound is unavailable.
The pyrrolidinone ring contains a stereocenter at the C4 position. The absolute configuration (R or S) at this center would likely have a profound impact on the compound's potency. The spatial orientation of the piperidino group will differ between enantiomers, leading to distinct interactions with a chiral biological target. In many classes of neurologically active compounds, a specific stereoisomer is often significantly more potent than its enantiomer. For example, in a study of cis- and trans-1-(1-phenyl-2-methylcyclohexyl)piperidines, the stereochemistry was found to be a key determinant of in vitro and in vivo activity. nih.gov
Role of the Piperidino Moiety at C4 in Molecular Recognition
Alterations to the piperidine (B6355638) ring, such as expansion to a seven-membered ring (azepane) or contraction to a five-membered ring (pyrrolidine), would significantly impact the conformational flexibility and basicity of the nitrogen atom. Such changes would likely alter the binding mode and affinity for a target. In a study of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, altering the size or polarity of the piperidino ring was found to severely diminish activity, highlighting the importance of this moiety. researchgate.netdrugbank.com
Substituents on the piperidine ring could also be introduced to probe for additional binding interactions. For example, a hydroxyl group could act as a hydrogen bond donor or acceptor, while a methyl group could provide favorable van der Waals interactions.
The piperidine ring typically adopts a chair conformation. The orientation of the lone pair of electrons on the nitrogen atom and any substituents can influence how the molecule interacts with its biological target. The piperidino group's nitrogen is basic and could be protonated at physiological pH, allowing for a strong ionic interaction with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding site. The conformational freedom of the bond connecting the piperidino group to the pyrrolidinone core would also be a critical factor in allowing the molecule to adopt an optimal binding conformation.
Pyrrolidinone Core Modifications and Their Effects on Activity
The pyrrolidinone core serves as the central scaffold for the N-phenyl and C4-piperidino substituents. Modifications to this core would fundamentally alter the compound's shape and electronic properties. For instance, opening the lactam ring would eliminate the rigid five-membered structure and introduce a flexible amino acid-like backbone, which would drastically change its biological activity profile.
Introducing substituents on the pyrrolidinone ring itself, for example at the C3 or C5 positions, would create additional stereocenters and could be used to fine-tune the compound's activity and selectivity. The carbonyl group of the lactam is a key hydrogen bond acceptor, and its interaction with a biological target is often crucial for activity.
Based on the available scientific literature, a detailed article focusing solely on the chemical compound “this compound” as per the requested structure cannot be generated. The search for specific research findings on the Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), and detailed physicochemical parameters for this exact molecule did not yield sufficient data.
The scientific literature that is available discusses related but structurally distinct compounds. For instance, significant research exists for a series of "1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones". In these molecules, the piperidine ring is attached to the phenyl group via a sulfonyl linker, which is then attached to the nitrogen of the pyrrolidinone ring. This differs fundamentally from the requested compound, "this compound," where the piperidine ring is directly substituted at the 4-position of the pyrrolidinone ring itself.
Due to these critical structural differences, extrapolating SAR and SPR data from the literature's compounds to the requested compound would be scientifically inaccurate and speculative. The specific electronic and steric effects of substitutions on the pyrrolidinone ring, the influence of its planarity, and the precise impact of lipophilicity and ionization for "this compound" are not documented in the provided search results.
Therefore, to maintain scientific accuracy and adhere strictly to the user's instructions without introducing unsubstantiated information, it is not possible to provide the requested article.
Pharmacological Mechanisms and Biological Target Interactions Preclinical Research
Enzyme Inhibition Profiles
Research into phenyl-pyrrolidinone derivatives has revealed a capacity to inhibit a range of enzymes, indicating a complex pharmacological profile. The following sections detail the inhibitory activities of this structural class against specific enzymes.
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Inhibition
Aldo-keto reductase 1C3 (AKR1C3) is a significant therapeutic target, particularly in oncology, due to its role in steroid biosynthesis and the development of hormone-dependent cancers. nih.govresearchgate.net A major focus of inhibitor development has been to identify potent and selective non-carboxylate inhibitors, as most existing inhibitors are carboxylic acids, which may have limitations in cellular uptake. nih.gov
In this context, a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, which are structurally related to 1-phenyl-4-piperidino-2-pyrrolidinone, have been described as potent (with activity less than 100 nM) and isoform-selective non-carboxylate inhibitors of AKR1C3. nih.govresearchgate.net The development of these phenylpyrrolidin-2-one derivatives represents a key strategy in overcoming the challenges associated with acidic inhibitors. researchgate.net Structure-activity relationship studies on this class of compounds demonstrated that modifications to the position, planarity, or electronic properties of the pyrrolidinone ring could significantly reduce inhibitory activity. nih.gov
Understanding how inhibitors bind to their target enzyme is crucial for rational drug design. For AKR1C3 inhibitors, a critical interaction often involves the "oxyanion hole," a region in the active site. However, crystal structure analysis of a compound from the (piperidinosulfonamidophenyl)pyrrolidin-2-one series revealed a distinct binding mode. nih.gov It was shown that the 2-pyrrolidinone (B116388) moiety does not engage in direct interaction with the residues forming the oxyanion hole. nih.govresearchgate.net This finding is significant as it demonstrates an alternative mechanism of inhibition for this class of non-carboxylate compounds, which does not rely on mimicking the substrate's interaction at this specific site. researchgate.net
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
The pyrrolidine (B122466) scaffold is a component of various molecules investigated for their potential to inhibit cholinesterases, enzymes critical in neurotransmission. frontiersin.orgnih.gov Research into different sets of pyrrolidine derivatives has shown promising, albeit varied, results. For instance, a series of synthesized dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] demonstrated inhibitory properties against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govelsevierpure.com Notably, some of these compounds were found to be more selective for AChE over BChE. nih.govelsevierpure.com In contrast, other studies on different pyrrolidine-based compounds have reported a higher inhibitory potency against BChE compared to AChE. researchgate.net While these findings highlight the potential of the broader pyrrolidine class as cholinesterase inhibitors, specific data on the direct activity of this compound against AChE and BChE is not detailed in the reviewed literature.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a therapeutic strategy for modulating NAE levels in the brain. nih.gov Extensive searches for inhibitors have identified compounds like LEI-401, a pyrimidine-based molecule, and ARN19874, a quinazoline (B50416) sulfonamide derivative, as potent inhibitors. nih.govrsc.orgximbio.com However, the current body of scientific literature does not appear to contain studies evaluating this compound or its close structural analogues for inhibitory activity against NAPE-PLD.
Leukotriene A4 (LTA4) Hydrolase Inhibition
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc enzyme that catalyzes the conversion of LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govwikipedia.orgproteopedia.org As such, inhibitors of LTA4 hydrolase are of significant interest as potential anti-inflammatory agents. nih.govtandfonline.com
Research has demonstrated that the pyrrolidine scaffold is a key feature in a class of potent LTA4 hydrolase inhibitors. nih.govresearchgate.net The synthesis and evaluation of a series of functionalized pyrrolidine- and piperidine-containing analogues of a lead inhibitor, SC-57461A, have been described. nih.govresearchgate.net Several compounds from this series showed excellent potency in in-vitro screens, and some demonstrated good oral activity in mouse models. nih.gov This line of research led to the identification of SC-56938 as a potent, orally active inhibitor of LTA4 hydrolase. nih.govresearchgate.net The pyrrolidine moiety in these inhibitors is noted for providing a necessary structural kink that orients the molecule correctly within the enzyme's substrate-binding cavity. acs.org
Glucocerebrosidase Inhibition
Glucocerebrosidase (GCase) is an enzyme critical to lysosomal function; its deficiency is implicated in Gaucher disease and is a significant risk factor for Parkinson's disease. nih.gov Small molecule inhibitors of GCase, when used at sub-inhibitory concentrations, can sometimes act as pharmacological chaperones, stabilizing the enzyme and partially restoring its activity. nih.gov
Research has identified several classes of GCase inhibitors through high-throughput screening, including non-sugar structures with high selectivity over other related hydrolases. nih.gov Some of these compounds have demonstrated the ability to increase mutant GCase activity in patient-derived cell lines, suggesting a chaperone effect. nih.gov Studies on sp2-iminosugars have shown that their inhibitory potency against GCase can be significantly influenced by pH, with greater inhibition at neutral pH (characteristic of the endoplasmic reticulum) than at acidic pH (characteristic of the lysosome). mdpi.com This pH-dependent inhibition is considered a favorable characteristic for a pharmacological chaperone. mdpi.com
Lipoxygenase (LOX) Enzyme Inhibition
Lipoxygenases (LOXs) are a family of enzymes involved in the biosynthesis of inflammatory mediators. mdpi.com As such, they are targets for the development of anti-inflammatory drugs. mdpi.com Preclinical research has investigated the potential of various compounds to inhibit LOX enzymes.
Plant-derived extracts and phytochemicals have been a significant source of potential LOX inhibitors. nih.gov For example, extracts from various Garcinia species have shown strong inhibition of LOX. nih.gov Computational screening methods have also been employed to identify novel LOX inhibitors, leading to the discovery of compounds with significant inhibitory activity. researchgate.net The selectivity of these inhibitors for different LOX isoforms is a key area of investigation, as it could lead to more targeted therapeutic effects. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the local regulation of glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol. nih.govmdpi.com Inhibition of 11β-HSD1 is being explored as a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. mdpi.comnih.gov
Numerous preclinical and clinical studies have evaluated the efficacy of 11β-HSD1 inhibitors. mdpi.com In animal models, these inhibitors have been shown to improve metabolic parameters, including reducing body weight, food intake, and fasting glucose levels. nih.gov While several 11β-HSD1 inhibitors have progressed to clinical trials and have shown some positive effects on glucose homeostasis, none have yet advanced to Phase III trials. mdpi.comnih.gov The translation of findings from preclinical studies to clinical efficacy in humans has presented challenges. nih.gov
Table 1: Preclinical Data on 11β-HSD1 Inhibition
nih.govmdpi.commdpi.comNOD-, LRR- and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome ATPase Activity Modulation
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines. researchgate.netfrontiersin.org Dysregulation of the NLRP3 inflammasome is associated with a variety of chronic inflammatory diseases. researchgate.netnih.gov The ATPase activity of the NACHT domain of NLRP3 is essential for its activation and oligomerization. nih.govnih.gov
Several small molecules have been identified that can modulate the activity of the NLRP3 inflammasome. frontiersin.org Some of these compounds act by directly alkylating NLRP3, which impairs its ATPase activity and obstructs the assembly of the inflammasome complex. nih.gov For example, the benzoxathiole derivative BOT-4-one has been shown to inhibit NLRP3 inflammasome activation by this mechanism. nih.govresearchgate.net This inhibition of ATPase activity prevents the conformational changes required for the functional assembly of the inflammasome.
Receptor and Transporter Modulation
Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft. nih.gov These transporters are the targets of numerous therapeutic agents for conditions such as depression, ADHD, and substance abuse disorders. nih.govnih.gov
Research into analogs of pyrovalerone has identified a class of compounds that are potent inhibitors of DAT and NET, with relatively weak activity at SERT. nih.gov These compounds have shown selectivity for the monoamine transporters over various serotonin and dopamine receptor subtypes. nih.gov The development of selective inhibitors for these transporters is an active area of research for creating more targeted therapeutic interventions.
Table 2: Monoamine Transporter Inhibition Data
nih.govThe cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that is a key component of the endocannabinoid system and is involved in a wide range of physiological processes. nih.gov Allosteric modulators of CB1R offer a potential therapeutic advantage over direct agonists or antagonists by fine-tuning the receptor's response to endogenous cannabinoids, potentially with fewer side effects. nih.govnih.gov
Several classes of synthetic small molecules have been identified as allosteric modulators of CB1R. realmofcaring.org These compounds can exhibit positive or negative cooperativity with orthosteric ligands, meaning they can enhance or diminish the binding and/or efficacy of the primary ligand. realmofcaring.orgmedchemexpress.cn For example, some compounds have been shown to increase the binding of CB1R agonists while decreasing the binding of inverse agonists. realmofcaring.orgmedchemexpress.cn This demonstrates the complex nature of allosteric modulation and its potential to selectively shape the signaling output of the receptor. researchgate.net
Despite a comprehensive search for preclinical research on the chemical compound "this compound," no specific data corresponding to the requested pharmacological mechanisms and biological target interactions were found in the public domain. The search included investigations into its potential interactions with the Urokinase Plasminogen Activator Receptor (uPAR), Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor, Melanocortin Receptor Subtype 4 (MC4R), Serotonin Receptors (5-HT7, 5-HT2A), Alpha-1 Adrenergic Receptor, and the Mu-Opioid Receptor.
While research exists for structurally related compounds containing pyrrolidinone or piperidine (B6355638) moieties, the scientific literature available does not provide specific binding affinities, functional modulation data, or any other preclinical pharmacological details for "this compound" itself.
Therefore, this article cannot be generated as per the user's specific instructions to focus solely on "this compound" and adhere to the provided outline, due to the absence of the required scientific data.
Cellular and Biochemical Investigations
Inhibition of Cellular Enzyme Activity
Preclinical studies have identified a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which are structurally related to this compound, as potent and isoform-selective inhibitors of the aldo-keto reductase enzyme AKR1C3. nih.govresearchgate.net This enzyme is implicated in the progression of certain cancers, such as prostate and breast cancer, making it a target for potential drug development. nih.govresearchgate.net
The research into these non-carboxylate inhibitors of AKR1C3 revealed specific structure-activity relationships. nih.gov Key findings from these studies include:
The sulfonamide group was identified as being critical for the inhibitory activity. nih.gov
Variations in the size or polarity of the piperidino ring were found to diminish the compound's activity. nih.gov
A crystal structure showed that the 2-pyrrolidinone moiety does not directly interact with residues in the enzyme's oxyanion hole. nih.gov
There was a broad correlation between the enzymatic potency of the compounds and their effectiveness at inhibiting AKR1C3 activity within cellular models. nih.gov
These findings underscore the potential of the phenylpyrrolidinone scaffold in designing specific enzyme inhibitors. researchgate.net
| Compound Class | Target Enzyme | Key Findings |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) | Potent (<100 nM) and isoform-selective non-carboxylate inhibitors. nih.govresearchgate.net |
| Sulfonamide group and piperidino ring size/polarity are critical for activity. nih.gov | ||
| Pyrrolidinone ring does not interact directly with the oxyanion hole. nih.gov |
Effects on Intracellular Signaling Pathways (e.g., ERK phosphorylation, HIF1α, NF-κB)
Based on the available preclinical research, there is no specific information detailing the effects of this compound on intracellular signaling pathways such as ERK phosphorylation, HIF1α, or NF-κB.
Modulation of Endogenous Lipid Mediator Biosynthesis
There is currently no available preclinical research that has assessed the role of this compound in the modulation of endogenous lipid mediator biosynthesis.
Impact on Cell Invasion, Adhesion, Migration, and Proliferation
The 2-pyrrolidinone scaffold is recognized as a pharmacophore that imparts a wide spectrum of pharmacological properties to compounds. nih.gov Research into related pyrrolidinone derivatives has explored their impact on cancer cell proliferation and colony formation. nih.gov
In a study on a series of 4-(dimethylamino)phenyl-5-oxopyrrolidines, certain derivatives were found to significantly decrease the viability of triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines. nih.gov Four selected derivatives from this study demonstrated notable activity in a clonogenic assay, which assesses the ability of cancer cells to form colonies. nih.gov One compound in particular, designated 5k, completely inhibited MDA-MB-231 cell colony growth at concentrations of 1 and 2 μM. nih.gov However, the tested compounds did not show an inhibitory effect on cell line migration in a 'wound-healing' assay. nih.gov
Evaluation of Chemical Chaperone Activity for Protein Misfolding
Chemical chaperones are low-molecular-weight compounds that can help reverse the mislocalization or aggregation of proteins associated with human diseases by stabilizing improperly folded proteins. scnu.edu.cn This strategy is considered theoretically attractive for a wide range of conditions where protein misfolding is a critical issue. scnu.edu.cn Molecules such as 4-phenylbutyric acid (PBA) have been identified as having chaperone-like activities. scnu.edu.cnnih.gov The proposed mechanism for some chemical chaperones involves the interaction of their hydrophobic regions with exposed hydrophobic segments of an unfolded protein, thereby protecting it from aggregation. nih.gov
Currently, there are no preclinical studies available that specifically evaluate this compound for chemical chaperone activity in models of protein misfolding.
Investigations into Antiarrhythmic Properties in Preclinical Models
Numerous studies have demonstrated that various pyrrolidin-2-one derivatives possess significant antiarrhythmic properties, which are often linked to their α1-adrenolytic effects. nih.govnih.gov Preclinical research has evaluated several novel derivatives in different arrhythmia models.
One derivative, S-75, showed prophylactic antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats, reducing extrasystoles, conduction blocks, and mortality. nih.gov This compound was found to have stronger prophylactic properties than the reference drug carvedilol. nih.gov However, S-75 did not show significant activity in arrhythmia models induced by aconitine (B1665448) or calcium chloride, suggesting its mechanism is not primarily through the blockade of sodium or calcium channels. nih.gov
Other derivatives, S-61 and S-73, also demonstrated prophylactic antiarrhythmic activity in the adrenaline-induced model. nih.gov Furthermore, both compounds showed therapeutic potential, quickly restoring normal sinus rhythm when administered after the arrhythmia was induced. nih.gov Their hypotensive effects were linked to their α1-adrenolytic properties. nih.gov Another study on a series of 17 novel pyrrolidin-2-one derivatives found that several displayed antiarrhythmic activity in barium chloride-induced arrhythmia and in a rat coronary artery ligation-reperfusion model. researchgate.net Compound EP-40 from this series showed excellent antiarrhythmic activity, which was suggested to be related to its adrenolytic and antioxidant properties. researchgate.net
| Compound | Preclinical Model | Observed Effect | Proposed Mechanism |
| S-75 | Adrenaline-induced arrhythmia (rats) | Prophylactic and therapeutic activity; reduced extrasystoles, conduction blocks, and mortality. nih.gov | Blockade of α1-adrenoceptor. nih.gov |
| Aconitine- or calcium chloride-induced arrhythmia | No significant activity. nih.gov | ||
| S-61 & S-73 | Adrenaline-induced arrhythmia (rats) | Prophylactic and therapeutic activity; restored normal sinus rhythm. nih.gov | α1-adrenolytic properties. nih.gov |
| EP-40 | Barium chloride-induced arrhythmia; Coronary artery ligation-reperfusion (rats) | Excellent antiarrhythmic activity. researchgate.net | Adrenolytic and antioxidant properties. researchgate.net |
Assessment of Antinociceptive Mechanisms in Cellular Models
The antinociceptive potential of compounds structurally related to this compound has been explored in preclinical pain models. Studies on pyrrolidine-2,5-dione derivatives, which share a core pyrrolidine ring, have shown analgesic effects. nih.gov
In a study assessing four 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, three compounds demonstrated a significant antinociceptive effect in the formalin-induced model of tonic pain. nih.gov These compounds also showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov One of the derivatives also attenuated tactile allodynia in a streptozotocin-induced model of diabetic neuropathy. nih.gov These findings suggest that the pyrrolidine scaffold is a promising area for the development of new agents for pain management, particularly for neuropathic pain where conventional analgesics are often not effective. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations
Theoretical Prediction of Spectral Properties and Solvent Effects
Further research and publication in the field of computational chemistry are required before a detailed and accurate article on these aspects of 1-Phenyl-4-piperidino-2-pyrrolidinone can be composed.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions between the compound and its environment, MD can provide a detailed picture of its dynamic behavior, which is essential for understanding its mechanism of action.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable and frequently adopted shapes (conformers) in a biological environment. This is critical because the specific conformation of the compound often dictates how it interacts with its biological target.
For instance, simulations can reveal the rotational dynamics of the phenyl and piperidino groups and the puckering of the pyrrolidinone ring. Understanding these dynamics is key to predicting how the molecule will fit into a protein's binding site. MD simulations of the compound in complex with a target protein can further elucidate the stability of the interaction, highlighting key amino acid residues that form lasting contacts with the ligand. The stability of this complex can be monitored over the simulation time by calculating the root-mean-square deviation (RMSD) of the compound's atoms from their initial position. A stable RMSD suggests a stable binding mode.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound Bound to a Target Protein
| Simulation Time (ns) | RMSD of Compound (Å) | Key Interacting Residues |
|---|---|---|
| 0 | 0.0 | Tyr84, Phe290, Asp120 |
| 10 | 1.2 | Tyr84, Phe290, Asp120 |
| 20 | 1.3 | Tyr84, Phe290 |
| 30 | 1.5 | Tyr84, Asp120, Gln78 |
| 40 | 1.4 | Tyr84, Phe290, Asp120 |
| 50 | 1.5 | Tyr84, Asp120 |
Beyond a qualitative understanding of binding, it is crucial to quantitatively estimate the binding affinity between a compound and its target. Free energy calculations, often performed as an extension of MD simulations, can provide this information. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy (ΔG_bind).
Table 2: Example of Binding Free Energy Decomposition for this compound
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.3 |
| Polar Solvation Energy | 25.1 |
| Nonpolar Solvation Energy | -5.7 |
| Total Binding Free Energy (ΔG_bind) | -46.7 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a specific biological activity.
A pharmacophore model for this compound and related active compounds can be generated based on their common structural features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. By analyzing a set of known active molecules, a 3D arrangement of these features can be defined. This model then serves as a template to identify other molecules that possess a similar arrangement of features and are therefore likely to have similar biological activity.
For this compound, a hypothetical pharmacophore model might include:
An aromatic ring feature corresponding to the phenyl group.
A hydrogen bond acceptor from the carbonyl oxygen of the pyrrolidinone ring.
A hydrophobic feature from the piperidine (B6355638) ring.
A positive ionizable feature associated with the piperidine nitrogen under physiological conditions.
Table 3: Hypothetical Pharmacophore Features for this compound
| Feature Type | Location |
|---|---|
| Aromatic Ring | Phenyl Group |
| Hydrogen Bond Acceptor | Pyrrolidinone Carbonyl |
| Hydrophobic | Piperidine Ring |
| Positive Ionizable | Piperidine Nitrogen |
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that match the pharmacophore hypothesis. sciengpub.ir The identified "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, to predict their binding affinity and mode of interaction with the target protein. mdpi.com This approach accelerates the discovery of new lead compounds by filtering out molecules that are unlikely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. sciengpub.ir Through virtual screening, it is possible to identify entirely new classes of compounds that share the essential binding motifs of this compound but have different core structures, potentially leading to improved pharmacological properties.
Future Directions and Research Opportunities
Exploration of Novel Biological Targets for Therapeutic Applications
The pyrrolidinone scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. researchgate.netnih.gov Future research should focus on screening 1-Phenyl-4-piperidino-2-pyrrolidinone and its analogues against a diverse panel of biological targets to uncover novel therapeutic applications. The diverse biological activities of pyrrolidinone derivatives, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, suggest that this compound could modulate multiple signaling pathways. scilit.comfrontiersin.org
Initial investigations could target enzymes and receptors where related heterocyclic compounds have shown activity. For instance, various pyrrolidinone derivatives have been identified as inhibitors of enzymes such as penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov The presence of the piperidine (B6355638) and phenyl moieties may confer selectivity and potency for specific targets within the central nervous system, warranting investigation into its potential as a modulator of neurotransmitter receptors or transporters.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Many CNS-active drugs target GPCRs. The compound's structure is amenable to interaction with these receptors. | Neurology, Psychiatry |
| Ion Channels | Modulation of ion channels is a key mechanism for many drugs affecting neuronal excitability. | Epilepsy, Pain |
| Kinases | Kinase inhibitors are a major class of anticancer drugs. | Oncology |
| Proteases | Inhibition of proteases is a therapeutic strategy for various diseases, including viral infections and cancer. | Infectious Diseases, Oncology |
| Transporters | The structure may allow for interaction with neurotransmitter or other solute carriers. | Neurology, Metabolic Diseases |
Development of Advanced and Sustainable Synthetic Strategies
The development of efficient and environmentally friendly synthetic routes to access this compound and its derivatives is crucial for enabling further biological evaluation. While classical methods for the synthesis of pyrrolidinones exist, modern synthetic chemistry offers opportunities for more sustainable and atom-economical approaches. acs.org
Future research in this area could focus on:
One-pot, multicomponent reactions: These reactions can construct the complex pyrrolidinone core in a single step from simple starting materials, reducing waste and purification steps. Recent advancements in green chemistry have demonstrated the use of ultrasound irradiation and green solvents for the synthesis of pyrrolidinone derivatives. rsc.org
Catalytic methods: The use of transition metal or organocatalysts could enable highly selective and efficient transformations, minimizing the need for stoichiometric reagents.
Flow chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control for the production of this compound.
Biocatalysis: The use of enzymes could provide a highly stereoselective and environmentally benign route to chiral derivatives of this compound.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the biological effects of this compound, a systems biology approach integrating various "omics" technologies will be invaluable. Multi-omics analysis, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by the compound in a biological system. nih.gov This approach can help to identify not only the primary molecular target but also the downstream signaling pathways and potential off-target effects. aspect-analytics.comahajournals.org
For example, treating cells or model organisms with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the compound's mechanism of action. This data can be used to construct molecular networks and identify key nodes that are perturbed by the compound, offering insights into its therapeutic potential and possible side effects. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These computational tools can be applied to accelerate the design and optimization of analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.comastrazeneca.comnih.gov
Key applications of AI and ML in this context include:
Predictive Modeling: AI models can be trained on existing data for related compounds to predict the biological activity and properties of new virtual analogues of this compound. This can help to prioritize which compounds to synthesize and test, saving time and resources. acm.org
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a set of desired attributes, such as high affinity for a specific target and good drug-like properties, it can generate new chemical structures based on the this compound scaffold.
Retrosynthesis Prediction: AI tools can assist in planning the synthesis of novel analogues by predicting viable synthetic routes. nih.gov This can help chemists to identify the most efficient ways to create new molecules for testing.
The integration of AI and ML with traditional medicinal chemistry approaches holds the promise of significantly accelerating the discovery of new therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
